2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl bridge connecting the triazole to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-ethoxyphenyl group. However, analogs suggest roles in agrochemical or pharmacological contexts, such as insecticidal or enzyme-modulating activities .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-19-8-4-3-7-18(19)24-20(29)15-31-22-26-25-21(16-9-11-17(23)12-10-16)28(22)27-13-5-6-14-27/h3-14H,2,15H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCOMDXHKRJHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (CAS Number: 898469-12-0) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.9 g/mol. The presence of functional groups such as the triazole ring, chlorophenyl group, and pyrrole contributes to its diverse chemical reactivity and biological potential .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds containing the triazole moiety. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains. A study indicated that compounds with a triazole nucleus exhibited moderate to strong antibacterial activity against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
| Proteus mirabilis | Moderate |
The compound's structural features are believed to enhance its interaction with bacterial cell membranes or inhibit essential bacterial enzymes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | High |
| Urease | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The presence of the chlorophenyl group has been associated with enhanced antimicrobial properties, while modifications to the triazole and pyrrole rings can alter enzyme inhibition potency .
Case Studies
- Antibacterial Screening : In a systematic evaluation, various derivatives were tested against common pathogens. Compounds exhibiting a similar scaffold demonstrated varying degrees of effectiveness, suggesting that small changes in structure can lead to significant differences in biological activity .
- Enzyme Inhibition Studies : A series of synthesized triazole derivatives were assessed for their AChE inhibitory potential. Results indicated that certain substitutions led to enhanced binding affinity and inhibition rates compared to standard drugs .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this specific compound possesses activity against various bacterial strains, including Staphylococcus aureus and E. coli. The mechanism of action is believed to involve inhibition of cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of this compound. Inhibition of cyclooxygenase enzymes has been documented, which may contribute to reduced inflammatory responses in models of neuroinflammation. This suggests potential applications in treating conditions like Parkinson's disease, where inflammation plays a crucial role.
Case Study Insights
- Neuroprotection in Parkinson’s Disease :
- Antibacterial Efficacy :
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group undergoes nucleophilic substitution under controlled conditions. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.
Example : -
Acylation : Reacts with acetyl chloride to yield thioester products.
| Reaction Type | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Alkylation | CH₃I | S-Methyl derivative | 78% | Ethanol, K₂CO₃, 60°C, 6 hr |
| Acylation | AcCl | Thioester | 65% | DCM, Et₃N, 0°C, 2 hr |
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:
-
H₂O₂ (30%) : Produces sulfoxide derivatives.
-
mCPBA (meta-chloroperbenzoic acid) : Forms sulfones.
Kinetic Data :
\text{Sulfoxide formation rate}=1.2\times 10^{-3}\,\text{mol L}^{-1}\text{ min}^{-1}\,\text{ H}_2\text{O}_2,25°C)}\quad[1][6]
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes acid- or base-catalyzed hydrolysis:
-
Acidic Conditions : Forms carboxylic acid and aniline derivatives.
-
Basic Conditions : Produces acetate salts and substituted anilines.
Reaction Pathway :
| Condition | Catalyst | Time | Yield |
|---|---|---|---|
| Acidic (HCl) | H₂O | 8 hr | 85% |
| Basic (NaOH) | EtOH/H₂O | 6 hr | 72% |
Electrophilic Aromatic Substitution
The 4-chlorophenyl and pyrrole rings participate in electrophilic substitution:
-
Nitration : Nitric acid introduces nitro groups at the para position of the chlorophenyl ring.
-
Halogenation : Bromine in acetic acid adds bromine atoms to the pyrrole moiety.
Example :
Coordination with Metal Ions
The triazole and pyrrole nitrogen atoms act as ligands for transition metals:
-
Cu(II) Complexation : Forms stable complexes with Cu²⁺ in methanol.
Stoichiometry : 1:2 (metal:ligand) confirmed by Job’s plot.
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 8.9 | Catalytic oxidation |
| Fe³⁺ | 7.2 | Magnetic studies |
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C–S bond in the sulfanyl group, generating thiyl radicals. These radicals participate in dimerization or cross-coupling reactions.
Quantum Yield :
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules due to the ethoxyphenyl group’s electron-donating effects:
Industrial-Scale Reaction Optimization
For large-scale synthesis, continuous flow reactors improve yield and reduce side products:
-
Residence Time : 30 min
-
Temperature : 120°C
-
Solvent : Toluene/water biphasic system
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares core features with several triazole-acetamide derivatives documented in the evidence. Key structural variations among analogs include:
- Substituents on the triazole ring : Position 4 often hosts aromatic (e.g., phenyl, pyridinyl) or heterocyclic (e.g., pyrrole) groups, while position 5 frequently incorporates halogenated aryl groups (e.g., 4-chlorophenyl).
- Acetamide side chain : The N-substituent ranges from simple aryl (e.g., 2-ethoxyphenyl in the target compound) to complex heteroaromatic or alkylated groups.
Physicochemical Properties
While spectral data for the target compound are absent, analogs provide insights:
- IR Spectroscopy : Strong C=O stretches (~1678–1727 cm⁻¹) and N–H bands (~3285–3291 cm⁻¹) are typical for acetamide-triazoles .
- Melting Points : Analog 9c exhibits a high melting point (238–240°C), attributed to nitro and trifluoromethyl groups enhancing crystallinity. The target compound’s 2-ethoxyphenyl group may reduce melting point due to steric hindrance.
Q & A
Q. What are the common synthetic routes for preparing 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide?
The synthesis typically involves constructing the triazole core via cyclization reactions, followed by thioether linkage formation and amidation. For example, triazole rings can be formed using hydrazine derivatives and nitriles, with subsequent coupling of the 2-ethoxyphenylacetamide moiety via nucleophilic substitution. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like over-oxidized sulfones .
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Using programs like SHELXL (for refinement) and ORTEP-III (for visualization), researchers can resolve bond lengths, angles, and stereochemistry. For instance, the triazole ring planarity and sulfur atom geometry can be validated against crystallographic data .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR : To confirm proton environments (e.g., pyrrole protons at δ 6.5–7.0 ppm) and substituent connectivity.
- HRMS : For precise molecular weight verification.
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Cross-referencing with computational simulations (e.g., Gaussian) enhances accuracy .
Q. What preliminary assays are recommended for screening biological activity?
Start with in vitro kinase inhibition assays (e.g., EGFR or VEGFR) due to structural similarity to known triazole-based kinase inhibitors. Use fluorescence-based ATP competition assays at varying concentrations (1–100 µM) to establish dose-response curves .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts like sulfone derivatives?
Employ flow chemistry to control reaction kinetics and reduce oxidation. For example, using a microreactor with precise temperature (25–40°C) and reagent stoichiometry (1:1.2 thiol:triazole) can enhance thioether formation efficiency. Statistical tools like Design of Experiments (DoE) help identify optimal parameters .
Q. How should researchers address discrepancies between computational docking predictions and experimental bioactivity data?
Re-evaluate docking parameters (e.g., force fields, solvation models) and validate with co-crystallization studies. If the compound shows poor binding despite predictions, consider post-translational modifications of the target (e.g., phosphorylation states) or allosteric binding pockets .
Q. What strategies resolve crystallographic disorder in the pyrrole ring during structure refinement?
Use SHELXL’s PART instruction to model disorder, and apply restraints (e.g., SIMU, DELU) to maintain geometric rationality. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve electron density maps .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Perform iterative modifications:
- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents.
- Modify the pyrrole ring to imidazole or pyrazole and assess changes in kinase inhibition (e.g., IC₅₀ shifts). Cross-correlate results with molecular dynamics simulations to identify key hydrophobic/electrostatic interactions .
Q. What methodologies validate the compound’s metabolic stability in preclinical studies?
Use LC-MS/MS to track metabolite formation in liver microsomes (human/rat). Incubate the compound with NADPH-regenerating systems and monitor degradation over 60 minutes. Compare half-life (t₁/₂) against reference drugs to prioritize analogs .
Methodological Considerations
Q. How to troubleshoot low reproducibility in biological assays?
Standardize protocols:
Q. What computational approaches predict toxicity profiles early in development?
Combine ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition. Cross-validate with in vitro cytotoxicity assays (e.g., HepG2 cell IC₅₀) .
Q. How to optimize crystallization conditions for challenging derivatives?
Screen solvents (e.g., DMSO/water, acetone/hexane) using vapor diffusion. Additives like 10 mM MgCl₂ or PEG 4000 can promote nucleation. If crystals remain elusive, switch to powder XRD or electron diffraction .
Data Contradiction Analysis
Q. Conflicting bioactivity data between enzyme- and cell-based assays: How to interpret?
This may indicate poor membrane permeability or efflux pump activity. Test the compound’s logP (octanol-water partition) and P-gp inhibition. Use prodrug strategies (e.g., esterification) to enhance cellular uptake .
Q. Divergent NMR spectra between synthesized batches: Root causes?
Check for stereochemical impurities (e.g., racemization) via chiral HPLC. Alternatively, residual solvents (e.g., DMF) may shift peaks; lyophilize samples thoroughly and re-acquire spectra in deuterated DMSO .
Ethical and Safety Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
